dTDP-4-dimethylamino-4,6-dideoxy-5-C-methyl-L-mannose
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Overview
Description
DTDP-4-dimethylamino-4,6-dideoxy-5-C-methyl-L-mannose is a pyrimidine nucleotide-sugar.
Scientific Research Applications
Structural and Biosynthetic Studies
Structural Analysis of Sugar-Modifying Enzymes : Investigations into enzymes like QdtB, a PLP-dependent aminotransferase involved in the biosynthesis of unusual deoxyamino sugars in bacteria, contribute to understanding the structural basis of sugar modifications. QdtB's structure, crystallized with its product, dTDP-Quip3N, has been solved, revealing insights into its active site and catalytic process (Thoden, Schäffer, Messner, & Holden, 2009).
Enzymatic Processes in Antibiotic Biosynthesis : The study of enzymes like DesIV, involved in the biosynthesis of desosamine in macrolide antibiotics, elucidates complex reaction mechanisms in antibiotic production. DesIV's X-ray crystallographic analysis provides detailed insights into its interaction with substrates and cofactors (Allard, Cleland, & Holden, 2004).
Exploring the Molecular Architecture of Sugar Modifying Enzymes : Studies on enzymes like TylM1 from Streptomyces fradiae, involved in the biosynthesis of dTDP-linked sugars for antibiotic production, offer insights into their molecular architecture and catalytic mechanisms. High-resolution X-ray structures of TylM1 reveal the orientations of substrates and cofactors in the active site (Carney & Holden, 2011).
Analysis of Sugar Nucleotides in Bacterial Polysaccharides
Biosynthesis of dTDP-3-acetamido-3,6-dideoxy-alpha-D-glucose : Investigating the biosynthesis of this sugar in bacteria like Thermoanaerobacterium thermosaccharolyticum E207-71, which incorporates it into S-layer glycoproteins, enhances our understanding of bacterial cell surface structures. The study involves elucidating the enzymatic cascade for its synthesis (Pföstl et al., 2008).
Enzymatic Synthesis of Unusual Sugar Derivatives : The enzymatic synthesis of dTDP-activated 2,6-dideoxysugars, vital in the production of polyketide antibiotics, is a key area of research. This includes exploring the substrate spectrum of enzymes for chemoenzymatic syntheses, enhancing the understanding of antibiotic biosynthesis (Amann et al., 2001).
Properties
Molecular Formula |
C19H33N3O14P2 |
---|---|
Molecular Weight |
589.4 g/mol |
IUPAC Name |
[(2R,3R,4R,5S)-5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C19H33N3O14P2/c1-9-7-22(18(27)20-16(9)26)12-6-10(23)11(33-12)8-32-37(28,29)36-38(30,31)35-17-14(25)13(24)15(21(4)5)19(2,3)34-17/h7,10-15,17,23-25H,6,8H2,1-5H3,(H,28,29)(H,30,31)(H,20,26,27)/t10-,11+,12+,13-,14+,15-,17+/m0/s1 |
InChI Key |
DDUMLXJZKNWOPY-PBMWHTRASA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@@H]([C@@H](C(O3)(C)C)N(C)C)O)O)O |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)(C)C)N(C)C)O)O)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)(C)C)N(C)C)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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